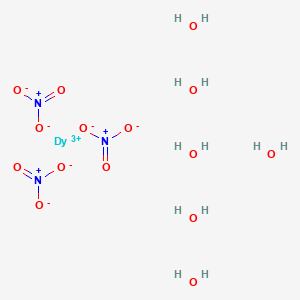

Dysprosium(III) nitrate, hexahydrate (1:3:6)

説明

Dysprosium(III) nitrate, hexahydrate is an inorganic compound and a salt of dysprosium and nitric acid. It forms yellowish crystals and dissolves in water . It is used in nuclear reactors as a cermet, a composite material made of ceramic and sintered metal, to make laser materials, nuclear reactor control rods, and as sources of infrared radiation for studying chemical reactions .

Synthesis Analysis

Anhydrous Dysprosium(III) nitrate, hexahydrate is obtained by the action of nitrogen dioxide on dysprosium(III) oxide . The compound forms a crystalline hydrate .Molecular Structure Analysis

The molecular structure of Dysprosium(III) nitrate, hexahydrate is complex. It begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O] .Chemical Reactions Analysis

Hydrated dysprosium nitrate thermally decomposes to form intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O. At higher temperatures, these products undergo further degradation, lose nitrogen dioxide, water, and oxygen, and finally, after having lost lattice water, are transformed into the cubic form of dysprosium oxide .Physical And Chemical Properties Analysis

Dysprosium(III) nitrate, hexahydrate forms yellowish crystals. It forms a crystalline hydrate of the composition, which melts in its own crystallization water at 88.6 °C . It is soluble in water and ethanol, and is hygroscopic .科学的研究の応用

Nuclear Reactor Control Rods

Dysprosium(III) nitrate hexahydrate is used in nuclear reactors as a part of cermet, a composite material made of ceramic and sintered metal. It plays a crucial role in controlling nuclear reactions due to its ability to absorb neutrons without swelling or contracting under prolonged neutron bombardment .

Laser Material Production

This compound is utilized in the production of laser materials. Dysprosium ions can be doped into various host materials to create solid-state lasers that are useful in scientific research and industrial applications .

Infrared Radiation Sources

Dysprosium nitrate hexahydrate serves as a source of infrared radiation which is essential for studying chemical reactions. The infrared radiation emitted can be used to analyze the vibrational and rotational transitions in molecules .

Structural, Optical, and Dielectric Studies

As a highly water-soluble crystalline source, dysprosium nitrate hydrate is used for nitrate and lower pH applications which are significant in structural, optical, and dielectric studies of materials .

Thermolysis Research

The thermal decomposition of dysprosium nitrate hexahydrate is studied for its complex thermolysis mechanism. This research provides insights into the formation of intermediate oxynitrates during the decomposition process .

作用機序

Target of Action

Dysprosium(III) nitrate, hexahydrate (1:3:6), also known as Dysprosium nitrate hexahydrate, is an inorganic compound and a salt of dysprosium and nitric acid It is known to be used as a catalyst in various chemical reactions .

Mode of Action

As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy . This allows the reaction to proceed more quickly or under milder conditions than would otherwise be possible.

Biochemical Pathways

As a catalyst, it is involved in accelerating chemical reactions without being consumed in the process . Therefore, it can affect a wide range of biochemical pathways depending on the specific reactions it catalyzes.

Pharmacokinetics

As an inorganic compound, it is soluble in water , which could influence its absorption and distribution in biological systems.

Action Environment

The action of Dysprosium(III) nitrate, hexahydrate (1:3:6) can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its effectiveness as a catalyst might be affected by factors such as temperature and pH.

Safety and Hazards

Dysprosium(III) nitrate, hexahydrate is a chemical compound that has certain corrosive and irritating properties. It should be handled with care to avoid contact with skin and eyes . It is classified as Eye Irritant 2, Oxidizing Solid 2, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3 .

特性

IUPAC Name |

dysprosium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKWZDOAGNMKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10143-38-1 (Parent) | |

| Record name | Dysprosium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035725305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50189253 | |

| Record name | Dysprosium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium(III) nitrate, hexahydrate (1:3:6) | |

CAS RN |

35725-30-5 | |

| Record name | Dysprosium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035725305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)